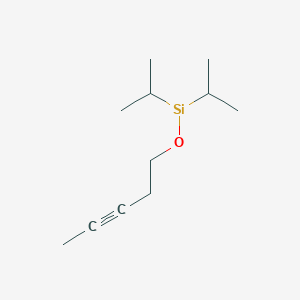
CID 12154365
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi This compound is characterized by the presence of a pent-3-yn-1-yloxy group attached to a silicon atom, which is further bonded to two isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-3-yn-1-ol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Pent-3-yn-1-ol+di(propan-2-yl)chlorosilaneEt3N[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane+HCl
Industrial Production Methods
Industrial production methods for [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the pent-3-yn-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical synthesis. The alkyne group can participate in click chemistry reactions, providing a pathway for the formation of complex molecular architectures.
相似化合物的比较
Similar Compounds
- [(Pent-2-yn-1-yl)oxy]di(propan-2-yl)silane
- [(But-3-yn-1-yl)oxy]di(propan-2-yl)silane
- [(Hex-3-yn-1-yl)oxy]di(propan-2-yl)silane
Uniqueness
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is unique due to the presence of the pent-3-yn-1-yloxy group, which imparts specific reactivity and properties. The alkyne group allows for participation in click chemistry, making it a valuable compound for the synthesis of complex molecules. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
属性
分子式 |
C11H21OSi |
|---|---|
分子量 |
197.37 g/mol |
InChI |
InChI=1S/C11H21OSi/c1-6-7-8-9-12-13(10(2)3)11(4)5/h10-11H,8-9H2,1-5H3 |
InChI 键 |
GPUANQAHPSTEMT-UHFFFAOYSA-N |
规范 SMILES |
CC#CCCO[Si](C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















